2,5-dichloro-N-isobutylbenzenesulfonamide
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Overview
Description
2,5-dichloro-N-isobutylbenzenesulfonamide is an organic compound with the molecular formula C13H11Cl2NO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-isobutylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted at room temperature and yields the desired sulfonamide product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-isobutylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced compounds.
Scientific Research Applications
2,5-dichloro-N-isobutylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-isobutylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chlorine atoms on the benzene ring can also participate in halogen bonding, further stabilizing the interaction with the target. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2-ethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
- 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-isobutylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of two chlorine atoms on the benzene ring also enhances its potential for further functionalization and derivatization.
Properties
CAS No. |
349403-11-8 |
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Molecular Formula |
C10H13Cl2NO2S |
Molecular Weight |
282.19g/mol |
IUPAC Name |
2,5-dichloro-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(2)6-13-16(14,15)10-5-8(11)3-4-9(10)12/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
JNCFMORXCKPLEH-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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